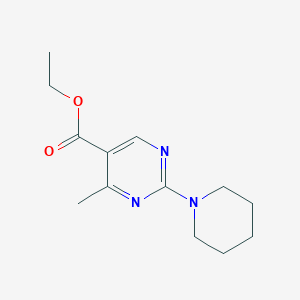

Ethyl 4-methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylate

説明

特性

IUPAC Name |

ethyl 4-methyl-2-piperidin-1-ylpyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2/c1-3-18-12(17)11-9-14-13(15-10(11)2)16-7-5-4-6-8-16/h9H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWLGHFDFQXJOGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1C)N2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of Ethyl 4-methyl-2-piperidin-1-ylpyrimidine-5-carboxylate typically involves the reaction of piperidine with a pyrimidine derivative under specific conditions. One common method involves the use of piperazine and potassium carbonate in chloroform at room temperature . The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control.

化学反応の分析

Ethyl 4-methyl-2-piperidin-1-ylpyrimidine-5-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

科学的研究の応用

Ethyl 4-methyl-2-piperidin-1-ylpyrimidine-5-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential neuroprotective and anti-neuroinflammatory properties . In medicine, it may be explored for its antiviral, anticancer, antioxidant, and antimicrobial activities

作用機序

The mechanism of action of Ethyl 4-methyl-2-piperidin-1-ylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit the production of nitric oxide and tumor necrosis factor-α in human microglia cells, thereby exhibiting anti-inflammatory properties . It may also reduce the expression of endoplasmic reticulum chaperone BIP and apoptosis marker cleaved caspase-3 in human neuronal cells, indicating its neuroprotective activity . The compound’s effects are likely mediated through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

類似化合物との比較

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The pyrimidine scaffold allows diverse substitutions that influence physicochemical and biological properties. Key analogs include:

Physicochemical Properties

- Lipophilicity : The methyl and piperidine groups contribute to moderate logP (~2.5–3.0), compared to trifluoromethyl analogs (logP ~3.5) .

- Solubility : Piperidine’s basicity improves water solubility at acidic pH, whereas morpholine or hydroxy-substituted analogs may have higher solubility in neutral conditions .

生物活性

Ethyl 4-methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylate is an organic compound belonging to the piperidinecarboxylic acid class. Its complex structure, featuring a piperidine ring and a pyrimidine moiety, suggests potential pharmacological applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, enzyme inhibition, and potential therapeutic applications.

The compound has a molecular formula of CHNO and a molecular weight of approximately 263.3354 g/mol. The structural complexity of this compound allows for interactions with various biological targets, which may lead to diverse pharmacological effects.

The proposed mechanism of action for this compound involves interaction with specific proteins and biochemical pathways:

Target Proteins

Research on related compounds suggests that they may interact with proteins such as ATF4 and NF-kB, influencing cellular stress responses and inflammatory processes.

Biochemical Pathways

The compound may modulate several pathways:

- Inhibition of Apoptosis : Similar compounds have been shown to inhibit apoptosis in various cell types.

- Regulation of Inflammatory Responses : By targeting the NF-kB pathway, the compound might reduce inflammation associated with chronic diseases .

Case Studies and Research Findings

While direct studies on this compound are sparse, related research provides insights into its potential applications:

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of Ethyl 4-methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylate and its analogs?

- Answer: Synthesis typically involves cyclocondensation or alkylation reactions. For example, pyrimidine cores are constructed via Biginelli-like reactions using urea/thiourea, β-keto esters (e.g., ethyl acetoacetate), and aldehydes under acid catalysis (e.g., CeCl₃·7H₂O) . Piperidine substitution is achieved through nucleophilic displacement of chloropyrimidine intermediates with piperidine under reflux in polar aprotic solvents like acetonitrile or THF. Reaction optimization includes temperature control (65–70°C) and base selection (K₂CO₃ or LiOH) to minimize side products .

Q. What spectroscopic and chromatographic techniques are critical for characterizing the structural integrity of this compound?

- Answer:

- NMR (¹H/¹³C): Assigns substituent positions and confirms regioselectivity (e.g., piperidin-1-yl at C2 vs. C4). Key signals include methyl protons (δ 2.1–2.7 ppm) and piperidine ring protons (δ 1.5–3.5 ppm) .

- X-ray crystallography: Resolves stereochemical ambiguities and validates hydrogen-bonding patterns in solid-state structures .

- HPLC-MS: Quantifies purity (>95%) and detects trace impurities from incomplete substitution or oxidation .

Q. How is the compound’s stability assessed under varying storage and experimental conditions?

- Answer: Stability studies involve:

- Thermogravimetric analysis (TGA): Determines decomposition temperatures (>150°C).

- Light/oxygen sensitivity tests: Storage in inert atmospheres (N₂/Ar) at 2–8°C prevents ester hydrolysis or piperidine ring oxidation .

- pH-dependent degradation: Hydrolysis of the ethyl ester is monitored in aqueous buffers (pH 1–12) using UV-Vis spectroscopy .

Advanced Research Questions

Q. How does the introduction of a piperidin-1-yl group at the C2 position influence bioactivity compared to other substituents (e.g., trifluoromethyl, methylthio)?

- Answer: The piperidin-1-yl group enhances target binding via:

- Hydrogen-bond donor/acceptor flexibility: Piperidine’s conformational mobility improves interactions with hydrophobic enzyme pockets (e.g., acetylcholinesterase) compared to rigid substituents like trifluoromethyl .

- Basicity modulation: Piperidine’s pKa (~11) facilitates protonation in physiological conditions, enhancing solubility and membrane permeability relative to non-basic groups (e.g., methylthio) .

- SAR studies show a 3–5× increase in IC₅₀ values for kinase inhibition when piperidine replaces methylthio .

Q. What computational strategies are employed to predict the binding affinity of this compound with target enzymes (e.g., acetylcholinesterase)?

- Answer:

- Molecular docking (AutoDock Vina): Simulates ligand-receptor interactions using crystal structures (PDB: 4EY7). Key residues (e.g., Trp286, Glu202) form π-π stacking and salt bridges with the pyrimidine core .

- Molecular dynamics (MD) simulations (GROMACS): Assess binding stability over 100 ns trajectories. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

- Free-energy perturbation (FEP): Quantifies substituent effects (e.g., methyl vs. piperidine) on binding energy (ΔΔG) .

Q. How can researchers resolve contradictions in biological activity data arising from minor structural modifications (e.g., methyl vs. ethyl esters)?

- Answer:

- Meta-analysis of kinetic parameters: Compare kcat/Km ratios across analogs to identify steric/electronic effects. Ethyl esters often show reduced activity due to increased steric hindrance in active sites .

- Crystallographic overlays: Superimpose ligand-bound enzyme structures to detect binding pose variations (e.g., ester group orientation) .

- Proteomics profiling: Identify off-target interactions via affinity chromatography-mass spectrometry to explain divergent cellular responses .

Methodological Notes

- Synthetic Optimization: Use LiOH in THF/H₂O for ester hydrolysis to carboxylic acid derivatives without degrading the piperidine moiety .

- Data Reproducibility: Validate HPLC conditions (C18 column, 0.1% TFA in H₂O/MeCN) to ensure consistent retention times .

- Safety Protocols: Follow GHS guidelines (H302, H315) for handling pyrimidine intermediates, including waste neutralization before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。